molecular formula C16H17NO B13522613 3-(Diphenylmethoxy)azetidine

3-(Diphenylmethoxy)azetidine

Cat. No.: B13522613
M. Wt: 239.31 g/mol
InChI Key: PJMJEJMYGWNMRC-UHFFFAOYSA-N
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Description

3-(Diphenylmethoxy)azetidine is a nitrogen-containing heterocyclic compound with the molecular formula C16H17NO It is characterized by a four-membered azetidine ring substituted with a diphenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethoxy)azetidine can be achieved through various methods. . This method is efficient for constructing functionalized azetidines. Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .

Industrial Production Methods: Industrial production methods for azetidines often involve the use of microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This approach is advantageous due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(Diphenylmethoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted azetidines, oxides, and reduced derivatives, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Uniqueness: 3-(Diphenylmethoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylmethoxy group enhances its stability and reactivity compared to simpler azetidines and aziridines .

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

3-benzhydryloxyazetidine

InChI

InChI=1S/C16H17NO/c1-3-7-13(8-4-1)16(18-15-11-17-12-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2

InChI Key

PJMJEJMYGWNMRC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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